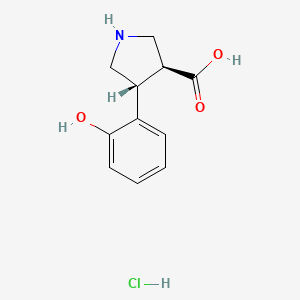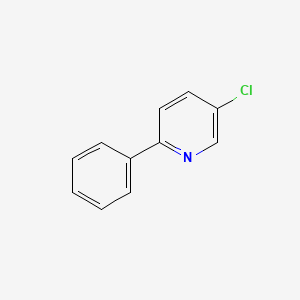
2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone (HMQ) is an important organic compound that has been used in a wide range of scientific research applications. It is a heterocyclic compound containing an oxygen atom and a nitrogen atom, and is structurally related to other quinazolinone derivatives. HMQ has been used in medicinal chemistry, biochemistry, and pharmacology studies, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis
2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, along with its variants, undergoes meticulous synthesis procedures. For instance, Yong (2005) details the synthesis and crystal structure of a new quinazolinone compound, revealing insights into the molecular packing and interactions at the atomic level (Yong, 2005).
Novel Synthetic Approaches
Klassmüller et al. (2022) present innovative methods for synthesizing 2-arylmethyl-2,3-dihydro-4(1H)-quinazolinones, expanding the possibilities for creating a diverse range of quinazolinone derivatives (Klassmüller et al., 2022).
Biological Activities and Applications
Antioxidant Properties
Mravljak et al. (2021) discuss the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, highlighting their potential in scavenging free radicals and chelating metal ions, essential for various biological processes (Mravljak et al., 2021).
Cytotoxicity and Anticancer Potential
Hour et al. (2000) study a series of 2-phenyl-4-quinazolinones, uncovering their significant cytotoxicity against human tumor cell lines and their ability to inhibit tubulin polymerization, marking them as potential anticancer agents (Hour et al., 2000).
Antitumor and Antimicrobial Properties
Al-Obaid et al. (2009) explore the synthesis and in vitro antitumor activity of certain 2-thieno-4(3H)-quinazolinone analogs, signifying the role of quinazolinone derivatives as antitumor agents (Al-Obaid et al., 2009). Additionally, Gupta et al. (2008) and Osarumwense (2023) detail the synthesis and antimicrobial activity of various quinazolinone derivatives, indicating their potential in combating bacterial and fungal infections (Gupta et al., 2008); (Osarumwense, 2023).
Material Science and Sensing Applications
Fluorescent Chemical Sensor for Fe3+
Zhang et al. (2007) harness the unique properties of a quinazolinone derivative to develop a sensitive optochemical sensor for Fe3+, demonstrating its potential in analytical chemistry and environmental monitoring (Zhang et al., 2007).
Polymorph-Dependent Properties
Anthony (2012) investigates the polymorph-dependent solid-state fluorescence of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, revealing its selective metal-ion-sensor properties and tunable solid-state fluorescence, useful in material science and sensor technology (Anthony, 2012).
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-2-phenyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-10-15(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)14(19)17-15/h1-9,16,18H,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVIRAYJOOCBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC=C3C(=O)N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377155 |
Source


|
| Record name | 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
308832-66-8 |
Source


|
| Record name | 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)










